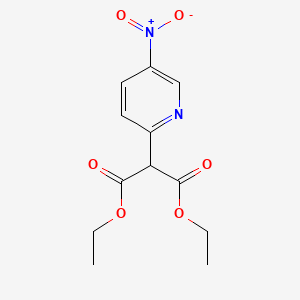
2-(5-硝基吡啶-2-基)丙二酸二乙酯
描述
Diethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H14N2O6 . It is a specialty product often used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of diethyl 2-(pyridin-2-yl)malonate involved the use of CuI, 2-iodopyridine, diethyl malonate, picolinic acid, and Cs2CO3 in 1,4-dioxane under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of Diethyl 2-(5-nitropyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group. The pyridine ring carries a nitro group at the 5-position . The InChI code for this compound isInChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 .
科学研究应用
氨基和羟吲哚衍生物的合成
2-(5-硝基吡啶-2-基)丙二酸二乙酯在合成各种氨基和羟吲哚衍生物中起着至关重要的作用。Tzvetkov 和 Müller (2012 年) 已经证明了它在通过还原环化过程创建 5-氨基-和 7-氨基-6-氮杂吲哚衍生物中的用途。这证明了它在合成具有潜在生物活性的复杂有机化合物中的重要性 (Tzvetkov 和 Müller,2012 年)。
喹啉衍生物的前体
Valle 等人 (2018 年) 描述了 2-((4-硝基苯胺)亚甲基)丙二酸二乙酯的合成,该分子是多阶段合成各种喹啉衍生物的前体。这些衍生物以其抗病毒、免疫抑制、抗癌和光保护生物活性而闻名,突出了该化合物在医学和药理学研究中的重要性 (Valle 等人,2018 年)。
抗肿瘤剂的开发
C. Temple 等人 (1992 年) 讨论了某些吡啶衍生物(包括与 2-(5-硝基吡啶-2-基)丙二酸二乙酯相关的化合物)作为抗肿瘤活性中使用的有效抗有丝分裂剂的前体。这强调了该化合物在开发用于癌症治疗的新型治疗剂中的相关性 (Temple 等人,1992 年)。
有机反应中的催化
Rapi 等人 (2014 年) 详细介绍了 2-(5-硝基吡啶-2-基)丙二酸二乙酯在丙二酸酯与芳香硝基烯烃的迈克尔加成中的用途。这突出了它作为催化中关键试剂的作用,对反应的化学产率和对映选择性产生了重大影响,这对于合成各种有机化合物至关重要 (Rapi 等人,2014 年)。
属性
IUPAC Name |
diethyl 2-(5-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKVECFUKSRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383215 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(5-nitropyridin-2-yl)malonate | |
CAS RN |
60891-70-5 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)





![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)





![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)
